molecular formula C11H11NO4S B3021323 6-(ethylsulfonyl)-1H-indole-2-carboxylic acid CAS No. 910443-12-8

6-(ethylsulfonyl)-1H-indole-2-carboxylic acid

Cat. No.: B3021323
CAS No.: 910443-12-8
M. Wt: 253.28 g/mol
InChI Key: KWXQBBKTDMEMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an ethylsulfonyl group attached to the sixth position of the indole ring and a carboxylic acid group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylsulfonyl)-1H-indole-2-carboxylic acid typically involves the introduction of the ethylsulfonyl group and the carboxylic acid group onto the indole ring. One common method involves the sulfonylation of an indole derivative followed by carboxylation. The reaction conditions often include the use of sulfonyl chlorides and strong bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.

Scientific Research Applications

6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(ethylsulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the indole ring. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.

    6-Methylsulfonyl-1H-indole-2-carboxylic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can affect its reactivity and biological activity.

    6-(Ethylsulfonyl)-1H-indole-3-carboxylic acid: The carboxylic acid group is at the third position, which can influence its chemical and biological properties.

Uniqueness

6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of the ethylsulfonyl and carboxylic acid groups on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-ethylsulfonyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-2-17(15,16)8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXQBBKTDMEMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254471
Record name 6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-12-8
Record name 6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(ethylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(ethylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(ethylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(ethylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(ethylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(ethylsulfonyl)-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.